Bromperidol-d4 - 1216919-75-3

Bromperidol-d4

Catalog Number: EVT-1441407
CAS Number: 1216919-75-3
Molecular Formula: C21H23BrFNO2
Molecular Weight: 424.347
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bromperidol-d4 is a deuterated derivative of bromperidol, an antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. The compound is notable for its potential applications in pharmacokinetic studies and metabolic profiling due to the incorporation of deuterium, which enhances the stability and detectability of the compound in analytical methods. The molecular formula for Bromperidol-d4 is C21H19D4BrFNO2C_{21}H_{19}D_{4}BrFNO_{2} with a molecular weight of 424.34 g/mol .

Source

Bromperidol-d4 is synthesized from bromperidol, which is derived from the phenothiazine class of antipsychotics. The deuteration process typically involves substituting hydrogen atoms in the molecular structure with deuterium, allowing for more precise tracking in biological systems and improving the compound's stability during analysis .

Classification

Bromperidol-d4 is classified as a butyrophenone antipsychotic. This classification is significant because butyrophenones are known to primarily act on dopamine receptors, particularly D2 receptors, which play a critical role in the modulation of neurotransmission associated with mood and behavior.

Synthesis Analysis

Methods

The synthesis of Bromperidol-d4 generally involves a multi-step chemical process that incorporates deuterium into the bromperidol structure. One common method includes:

  1. Starting Material Preparation: The synthesis begins with bromperidol as the starting material.
  2. Deuteration Process: Deuterated reagents are used to replace specific hydrogen atoms with deuterium. This can be achieved through various chemical reactions, including halogenation or using deuterated solvents under controlled conditions.
  3. Purification: After synthesis, the product undergoes purification processes such as chromatography to isolate Bromperidol-d4 from unreacted materials and byproducts .

Technical Details

The synthesis may involve techniques such as liquid chromatography-mass spectrometry (LC-MS) for analyzing the purity and confirming the structure of Bromperidol-d4. High-resolution mass spectrometry can provide detailed insights into the molecular weight and isotopic composition, confirming successful deuteration .

Molecular Structure Analysis

Structure

Bromperidol-d4 retains the core structure of bromperidol but features four deuterium atoms incorporated into its molecular framework. This modification does not significantly alter its pharmacological properties but enhances its analytical detectability.

Data

  • Molecular Formula: C21H19D4BrFNO2C_{21}H_{19}D_{4}BrFNO_{2}
  • Molecular Weight: 424.34 g/mol
  • Structural Features: The compound includes a butyrophenone moiety, characterized by a carbonyl group adjacent to a phenyl ring .
Chemical Reactions Analysis

Reactions

Bromperidol-d4 can participate in various chemical reactions typical for butyrophenones, including:

  • Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic attack by amines or other nucleophiles.
  • Reduction Reactions: The carbonyl group can undergo reduction under specific conditions to yield alcohol derivatives.

Technical Details

The reactions are typically monitored using thin-layer chromatography (TLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy to confirm structural changes and product formation .

Mechanism of Action

Process

Bromperidol-d4 functions primarily as an antagonist at dopamine D2 receptors in the central nervous system. By blocking these receptors, it reduces dopaminergic activity, which is often elevated in psychotic disorders.

Data

  • Dopamine Receptor Affinity: Bromperidol-d4 exhibits high binding affinity for D2 receptors, similar to its non-deuterated counterpart.
  • Pharmacodynamics: The blockade of D2 receptors leads to decreased symptoms of psychosis, including hallucinations and delusions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration; less prone to metabolic degradation compared to non-deuterated analogs.
  • Reactivity: Reacts similarly to other butyrophenones under standard laboratory conditions .
Applications

Scientific Uses

Bromperidol-d4 is primarily utilized in research settings for:

  • Metabolic Studies: Its deuterated nature allows researchers to track metabolic pathways more accurately using mass spectrometry techniques.
  • Pharmacokinetic Research: Useful in studying drug absorption, distribution, metabolism, and excretion (ADME) profiles without interference from non-deuterated forms.
  • Analytical Chemistry: Employed as a standard in quantitative analyses of bromperidol levels in biological samples due to its unique mass signature .
Introduction to Bromperidol-d4

Chemical Identity and Structural Characteristics of Bromperidol-d4

Bromperidol-d4 (Chemical Formula: C₂₁H₁₉D₄BrFNO₂; Molecular Weight: 424.34 g/mol; CAS Numbers: 10457-90-6 and 1216919-75-3) features deuterium atoms specifically incorporated at the 2,3,5,6 positions of the 4-bromophenyl ring. This structural modification yields a molecular weight increase of approximately 4 atomic mass units compared to non-deuterated bromperidol (MW: 420.32 g/mol), creating a distinctive mass signature detectable via mass spectrometry. The compound presents as a white to off-white solid under standard laboratory conditions and maintains the core pharmacological structure of bromperidol: a butyrophenone framework consisting of a 4-fluorophenyl ketone moiety connected via a four-carbon alkyl chain to a 4-(4-bromophenyl)-4-hydroxypiperidine group [4] [8] [10].

Table 1: Molecular Characterization of Bromperidol-d4

PropertySpecification
Systematic Name4-[4-(4-bromophenyl-2,3,5,6-d₄)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
SynonymsR-11333-d4; Bromperidol-d4-1; Bromoperidol-d4
Molecular FormulaC₂₁H₁₉D₄BrFNO₂
Exact Mass424.34 g/mol
CAS Numbers10457-90-6; 1216919-75-3
Deuterium Positions2,3,5,6 positions of 4-bromophenyl ring
AppearanceWhite to off-white solid

The preservation of bromperidol's core structure ensures that Bromperidol-d4 maintains similar chemical reactivity and receptor binding properties as the parent compound, while the isotopic labeling creates a detectable mass difference crucial for analytical applications. The deuterium substitution occurs at metabolically stable positions to minimize interference with biological activity while maximizing utility in tracer studies [1] [4].

Significance of Deuterium Isotope Labeling in Pharmacological Research

Deuterium labeling confers unique advantages in drug metabolism and pharmacokinetic research, serving three primary functions in pharmaceutical investigations. First, as an internal standard in mass spectrometry, Bromperidol-d4 provides near-identical chromatographic behavior to non-deuterated bromperidol while exhibiting a distinct mass shift of +4 Da. This property enables precise quantification of bromperidol and its metabolites in complex biological matrices such as plasma, cerebrospinal fluid, and brain tissue homogenates through isotope dilution methods, effectively minimizing matrix effects and analytical variability [1] [4].

Second, deuterium incorporation facilitates metabolic pathway elucidation by allowing researchers to distinguish between endogenous compounds and drug-derived metabolites. When used in conjunction with high-resolution mass spectrometry, the characteristic isotopic pattern of deuterated compounds and their metabolites provides definitive identification of metabolic transformation sites. This application is particularly valuable for mapping phase I (oxidative) and phase II (conjugative) metabolic pathways of bromperidol without the need for radioactive labeling [3] [10].

Third, the kinetic isotope effect associated with deuterium-carbon bonds (approximately 5-8 times stronger than hydrogen-carbon bonds) can potentially alter metabolic rates at specific molecular sites. While Bromperidol-d4 is not primarily designed as a deuterated drug candidate, studying its metabolic stability provides insight into vulnerable positions within the bromperidol structure that might be targeted for metabolic optimization in novel analogs [1] [4] [10].

Table 2: Research Applications Enabled by Bromperidol-d4 Labeling

Application DomainMechanism of ActionResearch Utility
Quantitative BioanalysisMass shift detection via LC-MS/MSPrecise bromperidol quantification in biological matrices
Metabolic ProfilingIsotopic pattern recognition of metabolitesMapping biotransformation pathways
Protein Binding StudiesIsotope-enabled distinction from endogenous compoundsReceptor occupancy and distribution studies
NMR SpectroscopyDistinct nuclear spin properties of deuteriumMolecular structure confirmation and dynamics
Pharmacokinetic TracersIsotopic discrimination in multi-compound systemsAbsorption/distribution studies without interference

Additionally, Bromperidol-d4 finds application in nuclear magnetic resonance (NMR) spectroscopy, where deuterium atoms provide distinct nuclear spin properties without the signal interference associated with protons. This enables detailed structural characterization of bromperidol and its interaction complexes with biological targets. The deuterium labeling approach represents a crucial methodology advancement over radioactive labeling techniques, offering comparable detection sensitivity without radiation hazards or special handling requirements [1] [4].

Historical Development and Evolution of Bromperidol Derivatives

The development of bromperidol derivatives is intrinsically linked to the historical evolution of antipsychotic medications, particularly within the butyrophenone class. Bromperidol (R-11333) emerged from Janssen Pharmaceutica's research program in 1966 as an analog of the pioneering antipsychotic haloperidol. The strategic addition of a bromine substituent at the para-position of the phenyl ring enhanced receptor binding affinity, resulting in a high-potency typical antipsychotic used clinically for schizophrenia management, particularly in European and Japanese markets under brand names including Impromen and Tesoprel [3] [8].

The discovery of butyrophenones originated unexpectedly in 1958 during Paul Janssen's investigations into synthetic analgesics. While screening pethidine derivatives (designated as butyrophenones), researchers noted that compound R-1625 (later named haloperidol) produced profound sedation and catalepsy in animal models rather than analgesia. This serendipitous observation redirected research toward neuroleptic applications, ultimately establishing the butyrophenone class as a mainstay of antipsychotic therapy [3] [6].

Table 3: Evolution of Antipsychotic Agents Including Bromperidol Derivatives

EraTherapeutic ClassRepresentative AgentsKey Characteristics
1950sPhenothiazinesChlorpromazineFirst-generation antipsychotics; high extrapyramidal effects
1960sButyrophenonesHaloperidol, BromperidolHigh D2 receptor affinity; improved efficacy for positive symptoms
1960s-1970sDepot formulationsBromperidol decanoateLong-acting injectables for improved adherence
1970s-1980sAtypical antipsychoticsClozapine, RisperidoneReduced extrapyramidal effects; metabolic liabilities
2000s-presentDeuterated analogsBromperidol-d4Research tools for metabolic and pharmacokinetic studies

The subsequent development of long-acting depot formulations addressed medication adherence challenges in chronic psychiatric conditions. Bromperidol decanoate, created through esterification of bromperidol with decanoic acid, enabled sustained release from intramuscular injection sites over several weeks, with pharmacokinetic studies demonstrating a terminal half-life of 21-25 days following intramuscular administration in sesame oil vehicle. This formulation strategy represented a significant therapeutic advancement for maintenance therapy in schizophrenia management [3] [8].

Bromperidol-d4 specifically emerged in the early 21st century as part of the broader stable isotope labeling trend in pharmacological research. Suppliers including Santa Cruz Biotechnology (SCBT), MedChemExpress (MCE), and BOC Sciences now offer this compound cataloged under references such as sc-217796 (SCBT) and HY-B0901S1 (MCE), primarily as research tools rather than therapeutic agents. These deuterated standards support contemporary analytical methodologies that have revolutionized drug disposition studies, allowing unprecedented precision in characterizing the fate of psychoactive compounds in biological systems [1] [2] [9].

Properties

CAS Number

1216919-75-3

Product Name

Bromperidol-d4

IUPAC Name

4-[4-(4-bromophenyl)-2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

Molecular Formula

C21H23BrFNO2

Molecular Weight

424.347

InChI

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i14D2,15D2

InChI Key

RKLNONIVDFXQRX-QZPARXMSSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F

Synonyms

4-[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl-d4]-1-(4-fluorophenyl)-1-butanone;_x000B_4-[4-(p-Bromophenyl)-4-hydroxypiperidino-d4]-4’-fluoro-butyrophenone;_x000B_Azurene-d4; Bromoperidol-d4; Impromen-d4; R 11333-d4; Tesoprel-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.